PK11007

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PK11007 is an anti-p53 drug. This compound preferentially decreases viability in p53-compromised cancer cell lines IC50 values for inhibition of proliferation in a panel of 17 breast cell lines by this compound ranged from 2.3 to 42.2 μM. This compound induced apoptosis in p53 mutant cell lines. This compound is a potential approach for treating p53-mutated breast cancer, including the subgroup with TN disease. Note: Many vendors are selling this compound with wrong structure (the product they are selling is actually PK11000).

Mechanism of Action

Target of Action

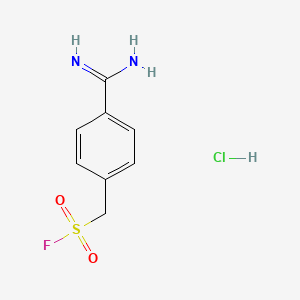

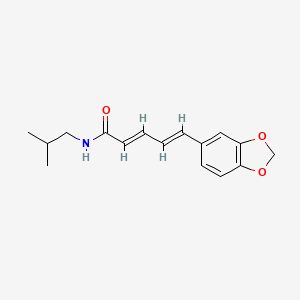

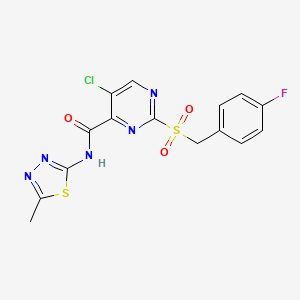

PK11007, also known as 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, primarily targets the p53 protein . The p53 protein is a tumor suppressor that plays a key role in regulating cell cycle arrest, DNA repair, apoptosis, and cell senescence . It is often mutated or inactivated in various human cancers .

Mode of Action

This compound acts as a mild thiol alkylator . It stabilizes p53 via selective alkylation of two surface-exposed cysteines without compromising its DNA binding activity . This action leads to the reactivation of unstable p53 in some cancer cell lines .

Biochemical Pathways

The stabilization of p53 by this compound leads to the up-regulation of p53 target genes such as p21 and PUMA . These genes are involved in cell cycle regulation and apoptosis, respectively . Additionally, this compound induces cell death that is independent of p53 but dependent on glutathione depletion . This action is associated with highly elevated levels of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress .

Pharmacokinetics

The compound’s ability to selectively alkylate cysteines on the p53 protein suggests it is capable of penetrating the cell membrane and interacting directly with intracellular targets .

Result of Action

The action of this compound results in the death of cancer cells , especially those with mutationally compromised p53 . This is achieved through the up-regulation of p53 target genes leading to cell cycle arrest and apoptosis, as well as the induction of ER stress due to increased ROS levels .

Action Environment

The efficacy and stability of this compound can be influenced by the cellular environment. For instance, cells with nonfunctional p53 or impaired ROS detoxification are more susceptible to the anticancer activity of this compound . Additionally, the compound’s action is potentiated by glutathione depletion, suggesting that the redox state of the cell can impact the effectiveness of this compound .

Properties

IUPAC Name |

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZQUWCWXYFPOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.